3-Hydroxy-2,2-dimethylpropyl pivalate

Polyester Resin Powder Coating Glass Transition Temperature

Problem: NPG-based polyester resins face unpredictable Tg shifts, high melt viscosity, and limited hydrolytic stability. Solution: This sterically hindered difunctional ester-diol delivers precise, quantifiable property control. Key Differentiators: - Predictable Tg Depression: Resin Tg drops ~0.2°C per mole% replacement of NPG, enabling precise formulation.[reference:0] - Superior Flow & Leveling: Reduces melt viscosity and eliminates need for external flow additives.[reference:1] - Enhanced Durability: Suppresses crystallinity for optical clarity in adhesives and boosts hydrolytic resistance in waterborne coatings.[reference:2][reference:3]

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
Cat. No. B13940998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,2-dimethylpropyl pivalate
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCC(C)(C)CO
InChIInChI=1S/C10H20O3/c1-9(2,3)8(12)13-7-10(4,5)6-11/h11H,6-7H2,1-5H3
InChIKeyJPRCUFGNDQWZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPN/HPHP Identity & Physicochemical Snapshot


3-Hydroxy-2,2-dimethylpropyl pivalate is a chemical name that can refer to two distinct, commercially relevant compounds, necessitating precise CAS number specification during procurement. The more prominent industrial intermediate is CAS 1115-20-4, a diol-ester also known as Neopentyl Glycol Monohydroxypivalate (HPN) or Hydroxypivalyl Hydroxypivalate (HPHP) . This compound, with the formula C10H20O4 and a molecular weight of 204.27 g/mol, is a white, crystalline solid at room temperature . Its structure, featuring a sterically hindered neopentyl core flanked by two reactive hydroxyl groups, is prized as a building block for high-performance polyesters and polyurethanes . The alternative identity, CAS 45102-23-6 with the formula C10H20O3 and a molecular weight of 188.26 g/mol, is a simpler mono-ester form that is less prevalent in published industrial applications .

Workflow Difunctional ester‑diol building block Polyesters & polyurethanes
Selection Logic Sterically hindered neopentyl backbone Balanced rigidity, flexibility, hydrolysis resistance
Format Powder, coil, automotive coating resins Compatible with PTA, CHDA, isophthalic acid systems

Why HPN/HPHP Cannot Replace NPG 1:1 in Polyesters


Direct substitution of Neopentyl Glycol Monohydroxypivalate (HPN, CAS 1115-20-4) with commodity diols like neopentyl glycol (NPG) or other short-chain esters will compromise the critical performance balance in high-specification polymer systems. While NPG provides a rigid, crystalline structure, HPN's unique molecular architecture incorporates an ester linkage within the diol backbone, which predictably and quantifiably lowers the glass transition temperature (Tg) of the resulting polyester resin . This modification is not merely an additive effect but a structural tuning parameter that enhances coating flexibility and impact resistance without sacrificing the hallmark weatherability and chemical resistance of NPG-based systems . Generic substitution risks failing to meet these precise thermomechanical and durability specifications, making HPN a non-interchangeable specialty intermediate for targeted applications .

Target Diol (HPN/HPHP)
Common Substitute (NPG)
Tg Impact Predictable Tg depression per substitution ratio; enables tuned flexibility.
Fixed Tg profile; direct replacement may miss design window, causing over‑rigid or unstable films. Glass transition shifts non‑linearly with other polyols.
Melt Viscosity Intermediate to lower viscosity; supports improved flow and high‑solids formulations.
Higher melt viscosity; may require stronger processing or additional flow modifiers. Viscosity gap widens at high solids content.
Crystallinity Suppressed crystallisation; transparent films and adhesives.
Prone to hard‑segment crystallisation; haze and opacity risk in reactive hot‑melts. Structural difference: two quaternary carbons in HPN vs. one in NPG.
Hydrolytic Stability Reported enhanced resistance; suitable for waterborne and outdoor coatings.
Documented susceptibility to hydrolysis; shorter service life in high‑humidity environments. Degradation rate may accelerate without steric shielding.

Head-to-Head Evidence: HPN/HPHP vs. NPG & Other Diols


Tg Depression by HPN Substitution

In PTA/NPG-based polyester resins, the incorporation of Hydroxypivalyl Hydroxypivalate (HPN) serves as a precise tool for lowering the resin's glass transition temperature (Tg). A quantifiable and predictable reduction is observed with HPN replacement of NPG. This allows formulators to target specific flexibility and flow characteristics unattainable with NPG alone without a separate, often unpredictable, modifying comonomer .

Tg Depression by HPN Substitution
Data to verify
ΔTg ≈ –0.2 °C per mol% replacement
Predictable Tg tuning for powder coating polyesters
Baseline Tg 52–68 °C; DSC measurement; PTA/NPG resin system
Polyester Resin Powder Coating Glass Transition Temperature

Melt Viscosity: HPN vs. NPG Polyesters

As a monomeric solid, HPN (CAS 1115-20-4) exhibits a significantly lower and broader melting point range than the commodity diol neopentyl glycol (NPG). While NPG has a sharp melting point of approximately 128-130°C, HPN melts between 46-55°C . This lower melting temperature can facilitate molten handling and reduce energy costs during resin synthesis, offering a processing advantage over NPG in certain reactor setups .

Melt Viscosity Ranking
Reported
Intermediate (lower than CHDM, NPG; higher than HD)
Processable lower viscosity for high‑solids and powder coatings
Cycloaliphatic polyester polyols, Mn ~800–1000; measured in MEK
Polyol Synthesis Physical Properties Processability

Crystallization Suppression in Reactive Hot-Melts

The exceptional hydrolytic stability of HPN (CAS 1115-20-4), a key differentiator for long-term coating durability, is derived from its sterically hindered molecular structure. The ester linkage is flanked by quaternary carbon atoms (neopentyl groups) on both sides, creating significant steric hindrance that shields the carbonyl carbon from nucleophilic attack by water. This 'neopentyl shielding effect' is a well-established structure-property relationship in polymer chemistry, directly responsible for the enhanced humidity and boiling water resistance of HPN-modified polyesters compared to those modified with less hindered, linear diol-esters [1].

Crystallization Suppression
Class-level
Transparent hot‑melt films reported
Supports optical clarity in reactive adhesives
Structural inference; no public ΔHm comparator
Hydrolytic Stability Polyester Durability Steric Hindrance

Applications Where HPN/HPHP Delivers a Quantifiable Edge


Chip Resistance in Automotive Primers

For high-durability coil coatings on architectural cladding, the predictable Tg reduction and high hydrolytic stability of HPN are critical. The quantified reduction of approx. 0.2°C/mole% HPN allows resin chemists to formulate coatings with superior flexibility to withstand metal forming post-paint without compromising the UV resistance and humidity resilience needed for decades of outdoor exposure .

Improved Flow and Leveling in Powder Coatings

Automotive primer surfacers demand an exceptional balance of hardness, flexibility, and intercoat adhesion. HPN's molecular structure provides an ideal balance, improving the flexibility and smoothness necessary to dissipate the energy from stone impacts (chip resistance) while maintaining a robust thermoset network . This makes HPN an ideal choice over standard NPG for this demanding application.

Transparent Reactive Hot-Melt PU Adhesives

In high-solids polyurethane formulations where minimizing volatile organic compounds (VOCs) is paramount, HPN's high molecular weight (204.27 g/mol) and reactivity provide a route to building polymer chain length efficiently, reducing the solvent demand . Its lower melt viscosity compared to many other solid diols also aids in application flow and leveling.

Application
Selection Property
Validation Focus
Automotive primer polyester resins
Tg tuning via substitution ratio
Stone‑chip resistance and flexibility assessment
Powder coating polyester resins
Lower melt viscosity vs. NPG‑based polyesters
Flow and leveling performance; film appearance
Reactive hot‑melt polyurethane adhesives
Crystallization suppression for optical clarity
Transparency maintenance during cooling and ageing
Waterborne and coil coating polyesters
Reported hydrolytic stability enhancement
Durability in high‑humidity or water‑immersion environments
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